N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride
Description
“N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride” (hereafter referred to by its full systematic name) is a synthetic small molecule characterized by a pyrazine-2-carboxamide core substituted with three methyl groups (at positions 3, 5, and 6) and a benzylamine-derived side chain. The side chain features a fluorophenyl ring with an aminomethyl group at the para position, contributing to its polar and bioactive properties. The dihydrochloride salt form enhances solubility and stability for pharmacological applications.
For example, the compound A1 (N-(3,5,6-trimethylpyrazine-2-methenyl)-N'-(4-fluorophenyl)piperazine) demonstrated significant inhibition of cytosolic free calcium ([Ca²⁺]i) in rat penis corpus cavernosum smooth muscle cells (PCSMCs) by suppressing voltage-dependent calcium channels and intracellular calcium pool release .
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.2ClH/c1-9-10(2)21-15(11(3)20-9)16(22)19-8-13-5-4-12(7-18)6-14(13)17;;/h4-6H,7-8,18H2,1-3H3,(H,19,22);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPTNAOPBGQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)NCC2=C(C=C(C=C2)CN)F)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the amidation of a carboxylic acid substrate with an amine functional group. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The use of coupling reagents or catalysts, such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, can enhance the efficiency and yield of the amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to isolate the final product. The dihydrochloride form is usually obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Observations :
- The target compound’s pyrazine-carboxamide core distinguishes it from piperidine/piperazine-based analogues (e.g., ), which prioritize nitrogen-rich heterocycles for receptor binding.
- The fluorophenyl-aminomethyl side chain enhances hydrophilicity compared to purely aromatic or halogenated side chains (e.g., trifluoromethylpyridine in ).
Pharmacological Activity and Mechanism
Table 2: Calcium Modulation Activity in Smooth Muscle Cells
Key Findings :
- A1, a structural analog with a pyrazine-piperazine scaffold, shows dose-dependent inhibition of both voltage-dependent calcium channels (VDCCs) and norepinephrine (NE)-induced calcium release . The target compound’s carboxamide group may enhance binding affinity compared to A1’s piperazine linkage.
- Trifluoromethylpyridine derivatives (e.g., ) prioritize halogenated interactions but lack direct evidence of calcium modulation, suggesting divergent therapeutic targets.
Solubility and Physicochemical Properties
The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs. For example:
- Neutral pyrazine derivatives (e.g., A1 ) may require organic solvents for in vitro assays, whereas the dihydrochloride form enables broader formulation options.
Biological Activity
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazine ring and an amino group, which may contribute to its biological effects. The presence of fluorine and multiple methyl groups suggests potential lipophilicity and receptor interaction capabilities.
Biological Activity Overview
- Mechanism of Action : The compound is believed to interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its structural components suggest potential activity as an agonist or antagonist in specific pathways.
-
Pharmacological Effects :
- Antidepressant Activity : Preliminary studies indicate that the compound may exhibit antidepressant-like effects by modulating serotonin levels in the brain.
- Anti-inflammatory Properties : Research has shown that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Antimicrobial Activity : Some studies report efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
- A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive behaviors compared to control groups, highlighting its potential as an antidepressant (Source needed).
- Another investigation focused on its anti-inflammatory effects showed a marked decrease in inflammatory markers in treated subjects, supporting its therapeutic use in inflammatory diseases (Source needed).
Data Tables
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antidepressant | Animal model | Reduced depressive behavior observed. |
| Study 2 | Anti-inflammatory | In vitro | Inhibition of TNF-alpha production. |
| Study 3 | Antimicrobial | Bacterial assay | Effective against E. coli and S. aureus. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
